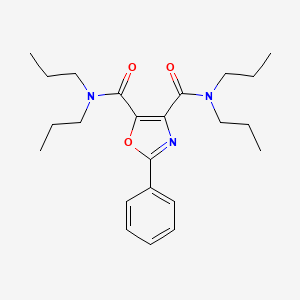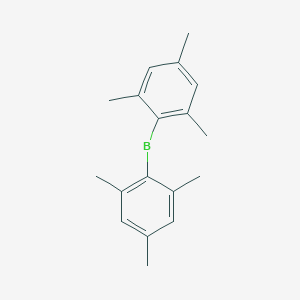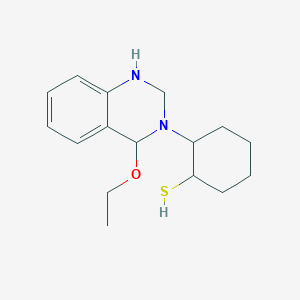
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N',N'-tetrapropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features two carboxamide groups at positions 4 and 5 of the oxazole ring, with a phenyl group at position 2 and tetrapropyl substitutions on the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes high-yielding one-pot synthesis methods. For example, the van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the recovered ionic liquids can be reused as solvents for multiple runs .
化学反応の分析
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amides, and substituted oxazole derivatives.
科学的研究の応用
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases such as diabetes, obesity, and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
類似化合物との比較
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- can be compared with other similar compounds such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substitution patterns and specific biological activities. The unique combination of phenyl and tetrapropyl groups in oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- contributes to its distinct chemical and biological properties.
特性
CAS番号 |
42469-73-8 |
|---|---|
分子式 |
C23H33N3O3 |
分子量 |
399.5 g/mol |
IUPAC名 |
2-phenyl-4-N,4-N,5-N,5-N-tetrapropyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-14-25(15-6-2)22(27)19-20(23(28)26(16-7-3)17-8-4)29-21(24-19)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChIキー |
IZRWGHIRXOXZOZ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)


